molecular formula C5H2Cl2FNO2S B2763185 4-Chloro-2-fluoropyridine-3-sulfonyl chloride CAS No. 1805641-40-0

4-Chloro-2-fluoropyridine-3-sulfonyl chloride

Cat. No.: B2763185
CAS No.: 1805641-40-0
M. Wt: 230.03
InChI Key: UDVKQIQJWYYYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.04 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-fluoropyridine-3-sulfonyl chloride may involve large-scale chlorosulfonation processes. These processes are optimized for high efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed by coupling reactions with various aryl or alkyl halides.

Scientific Research Applications

4-Chloro-2-fluoropyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoropyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoropyridine-2-sulfonyl chloride
  • 2-Chloro-4-fluoropyridine-3-sulfonyl chloride
  • 3-Chloro-2-fluoropyridine-4-sulfonyl chloride

Uniqueness

4-Chloro-2-fluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure allows for the selective synthesis of derivatives with specific properties and applications .

Properties

IUPAC Name

4-chloro-2-fluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVKQIQJWYYYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.